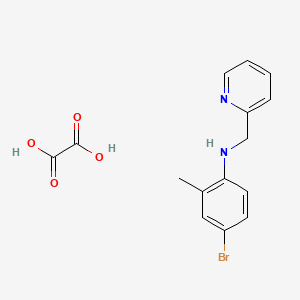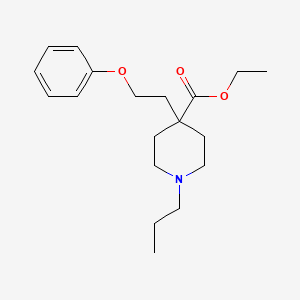![molecular formula C23H17FN2O3 B4970385 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as FBDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exerts its pharmacological effects by binding to specific receptors or enzymes in the body. It has been found to interact with the active site of cyclooxygenase-2 and inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound also inhibits the activity of 5-lipoxygenase, which is involved in the production of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral effects. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This compound has been shown to inhibit the production of cytokines, which are involved in the inflammatory response, and to reduce the proliferation of cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
実験室実験の利点と制限
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, which makes it a safe compound to work with. However, this compound has limitations in terms of its solubility and bioavailability. It is a hydrophobic compound and may require the use of solvents or surfactants to improve its solubility. Additionally, this compound may have limited bioavailability due to its poor absorption and metabolism in the body.
将来の方向性
There are several future directions for research on 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of this compound. Another area of research is the investigation of the mechanism of action of this compound and its interaction with specific receptors and enzymes in the body. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a promising compound with potential applications in medicine and biotechnology. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable compound for research. Further studies are needed to explore the full potential of this compound and to develop novel drug formulations that improve its solubility and bioavailability.
合成法
The synthesis of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the condensation of 2-fluorobenzaldehyde and 3-aminobenzoic acid, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The resulting compound is then reacted with benzyl bromide to obtain this compound. This method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4E)-4-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-21-12-5-4-8-17(21)15-29-19-11-6-7-16(13-19)14-20-22(27)25-26(23(20)28)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOOZMOWOQJGAZ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
